4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
Description
4-Butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic benzamide derivative featuring a naphtho[1,2-d]thiazole ring system linked to a 4-butoxy-substituted benzamide group. The compound’s structure combines a lipophilic butoxy chain with an extended aromatic system, which may enhance its binding affinity to hydrophobic pockets in biological targets.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-2-3-14-26-17-11-8-16(9-12-17)21(25)24-22-23-20-18-7-5-4-6-15(18)10-13-19(20)27-22/h4-13H,2-3,14H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOJIJUZIJKIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The naphtho[1,2-d]thiazole moiety is introduced through substitution reactions, where the thiazole ring is reacted with naphthalene derivatives under specific conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Aromatic Systems : The fully aromatic naphthothiazole in the target compound likely enhances π-π stacking compared to dihydro derivatives (e.g., ), which may compromise binding to flat hydrophobic surfaces.
- Substituent Effects : Polar groups like pyridine or piperazine in analogs (e.g., 4g ) improve solubility but may reduce blood-brain barrier penetration.
ZAC Antagonism
N-(Thiazol-2-yl)benzamide analogs (e.g., TTFB) are established ZAC antagonists . Modifications to the thiazole ring, such as 4-tert-butyl or 5-nitro substitutions, enhance potency . The target compound’s naphthothiazole system may mimic these effects by providing a bulkier hydrophobic surface, though its larger size could limit access to certain binding pockets. Docking studies of similar naphthothiazole derivatives (e.g., Lox12Slug001 ) suggest that extended aromatic systems improve hydrophobic interactions in deep active sites, supporting the hypothesis that the target compound may exhibit enhanced ZAC antagonism.
Enzyme Inhibition
Naphthothiazole-based sulfonamides (e.g., ML355 derivatives ) inhibit 12-LOX via hydrophobic interactions. The butoxy chain in the target compound could similarly engage with hydrophobic enzyme pockets, though its lack of sulfonamide functionality may alter binding kinetics compared to ML355 analogs.
Biological Activity
4-butoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its complex structure, which includes a butoxy group, a naphtho-thiazole moiety, and a benzamide group, suggests diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as providing relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C22H22N2O2S
- Molecular Weight : 378.49 g/mol
- IUPAC Name : this compound
The compound's structure is pivotal to its biological activity, particularly the naphtho-thiazole core which is known for its pharmacological relevance.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. Key findings include:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.
- Fungal Strains Tested : Candida albicans.
- Mechanism of Action : The compound disrupts microbial cell wall synthesis and interferes with protein synthesis.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer).
- Results : The compound exhibited dose-dependent inhibition of cell proliferation.
- Mechanism of Action : It induces apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway.
Comparative Efficacy
A comparative analysis with similar compounds highlights the unique efficacy of this compound:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | High | Moderate to High | Effective against multiple strains |
| N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine | Moderate | Low | Less effective against cancer cell lines |
| 4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl diethyldithiocarbamate | Low | Moderate | Limited antimicrobial action |
Case Studies
-
Study on Antimicrobial Properties :
- Conducted by PubMed, this study evaluated the antimicrobial efficacy of various thiazole derivatives including this compound. Results showed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.
-
Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry assessed the anticancer properties of this compound against breast cancer cells. The findings indicated a strong inhibitory effect on cell viability with minimal toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
